Scientific Field: Organic Chemistry
Summary of the Application: 2,3-Difluoroaniline is used as a starting material in the synthesis of ethyl 2-arylamino-4-trifluoromethylpyrimidine-5-carboxylate . This compound is a pyrimidine derivative, which is a class of compounds that have various applications in medicinal chemistry.
Scientific Field: Pharmaceutical Chemistry and Materials Science
Summary of the Application: 2,3-Difluoroaniline is used as an intermediate in the production of pharmaceuticals and liquid crystal products . An intermediate is a substance produced during the middle stages of a chemical synthesis, which is then used to produce the final product.
Summary of the Application: 2,3-Difluoroaniline is used in the synthesis of ethyl 2-arylamino-4-trifluoromethylpyrimidine-5-carboxylate . This compound is a pyrimidine derivative, which is a class of compounds that have various applications in medicinal chemistry.
Scientific Field: Materials Science
Summary of the Application: 2,3-Difluoroaniline is used as an additive to improve the performance of perovskite solar cells . Fluorine-containing additives have garnered significant interest because of their unique hydrophobic properties, effective defect passivation, and regulation capability on the crystallization process .
Results or Outcomes: A perovskite solar cell utilizing 2,3-Difluoroaniline as an additive achieves an efficiency of 24.05%, and exhibits exceptional stability against humidity and thermal fluctuations .
Summary of the Application: 2,3-Difluoroaniline is used in the difluoroalkylation of anilines via photoinduced methods . This process is part of the development of sustainable and mild protocols for the fluoroalkylation of organic backbones, which is of current interest in chemical organic synthesis .
Summary of the Application: 2,3-Difluoroaniline is used as an intermediate in the production of fluorinated building blocks . These building blocks have various applications in the field of materials science.
2,3-Difluoroaniline is an aromatic amine compound with the chemical formula C6H5F2N. It is a colorless to light orange liquid at room temperature []. While not naturally occurring, it is a useful intermediate in the synthesis of various other organic compounds relevant to scientific research [].
The key feature of 2,3-Difluoroaniline's structure is the presence of two fluorine atoms attached to the benzene ring at the 2 and 3 positions []. Fluorine's high electronegativity compared to hydrogen (which it replaces in this case) affects the electronic properties of the molecule. The electron-withdrawing nature of fluorine reduces the electron density on the ring, particularly at the ortho and para positions relative to the fluorines (positions 1, 4, 5, and 8). This can influence the reactivity of the molecule in subsequent reactions [].
A common method for synthesizing 2,3-difluoroaniline involves a multi-step process starting with 2,3-dichloronitrobenzene. This precursor undergoes fluorination, reduction, and amination reactions to yield the desired product [].
Synthesis Reaction (refer to CN101245020B for details):
2,3-dichloronitrobenzene -> 2,3-difluorobenzene -> 2,3-difluoroaniline
2,3-Difluoroaniline can be further reacted with various reagents to form more complex organic molecules. For instance, it has been used as a starting material for the synthesis of ethyl 2-arylamino-4-trifluoromethylpyrimidine-5-carboxylate, a compound of interest in medicinal chemistry research.
2,3-Difluoroaniline is primarily used as a building block for other molecules and does not have a well-defined mechanism of action in biological systems.
Acute Toxic;Irritant